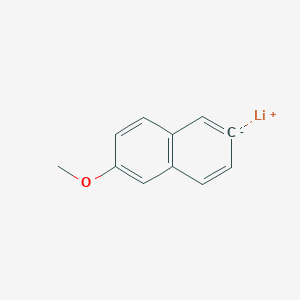
Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide and benzoyl chloride in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride in methanol at low temperatures.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, benzoyl chloride, sodium borohydride, and potassium permanganate. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing for selective modifications of other parts of the molecule. This protection is crucial in multi-step synthesis processes, where selective reactivity is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butoxycarbonyl-protected amino group, used in similar synthetic applications.
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: A compound with a similar protecting group, used in drug development and organic synthesis.
Uniqueness
Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core structure, which imparts distinct reactivity and properties compared to other tert-butoxycarbonyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the indene structure is required .
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl 1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-14-10-18(4,5)13-8-7-11(9-12(13)14)15(20)22-6/h7-9,14H,10H2,1-6H3,(H,19,21) |
Clé InChI |
KVOLFYNOXSDNOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C1C=CC(=C2)C(=O)OC)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)

![Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8668763.png)





![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)

![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)
